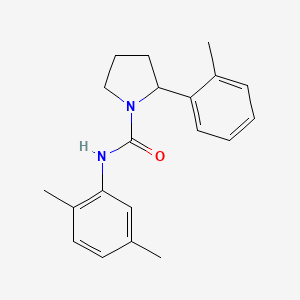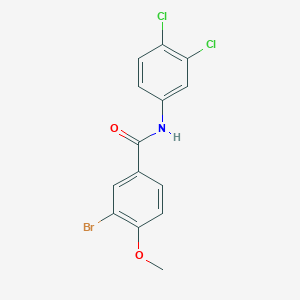![molecular formula C16H20N2O2S B6099699 2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6099699.png)
2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is an organic compound with a complex structure that includes a pyrimidine ring, an ethylsulfanyl group, and a methylphenoxyethyl group
Preparation Methods
The synthesis of 2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylsulfanyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with an ethylsulfanyl group using reagents such as ethylthiol.
Attachment of the Methylphenoxyethyl Group: This step involves the reaction of the intermediate compound with 2-(2-methylphenoxy)ethyl bromide under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group or the methylphenoxyethyl group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE can be compared with other similar compounds, such as:
2-(Ethylsulfanyl)-6-methyl-4-pyrimidinol: This compound has a similar pyrimidine ring structure but lacks the methylphenoxyethyl group.
2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]-pyrimidine: This compound has a similar structure but includes a bromine atom instead of the ethylsulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethylsulfanyl-4-methyl-5-[2-(2-methylphenoxy)ethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-4-21-16-17-12(3)13(15(19)18-16)9-10-20-14-8-6-5-7-11(14)2/h5-8H,4,9-10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFBVTJQGLLFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)CCOC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6099632.png)
![5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6099641.png)
![3-allyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6099647.png)

![5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B6099654.png)
![6,7-dimethoxy-2-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6099663.png)
![2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide](/img/structure/B6099670.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[4-(4-morpholinylcarbonyl)phenyl]-4-piperidinamine](/img/structure/B6099677.png)
![N'-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide](/img/structure/B6099680.png)
![N-[3-[(2-chlorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B6099687.png)
![ethyl 3-(2,4-difluorobenzyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6099688.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6099691.png)
![2-{4-methyl-6-[methyl(tetrahydrofuran-3-ylmethyl)amino]pyrimidin-2-yl}phenol](/img/structure/B6099709.png)
